

Solubility of 7-Chloro-benzodioxole-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B113165

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloro-1,3-benzodioxole-5-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical predictions with practical experimental methodologies to offer a robust understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility

7-Chloro-1,3-benzodioxole-5-carbaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and as a building block for more complex molecules, including potential pharmaceutical agents. Its molecular architecture, featuring a chlorinated benzodioxole core and a reactive carbaldehyde group, presents a unique profile of polarity and reactivity.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide will explore the predicted solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde based on its physicochemical properties and provide a detailed framework for its empirical determination.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde is not extensively published, we can predict its behavior by analyzing its structural features and known physical properties.^[1] The general principle of "like dissolves like" serves as the primary axiom for this analysis, where substances with similar intermolecular forces tend to be miscible.^{[2][3]}

The molecule's structure consists of:

- A benzodioxole ring system: This bicyclic ether structure imparts moderate polarity.
- A carbaldehyde group (-CHO): This is a polar group capable of acting as a hydrogen bond acceptor.
- A chlorine atom (-Cl): This electron-withdrawing group increases the molecule's overall polarity and dipole moment compared to its non-chlorinated analog, piperonal.

These features suggest that the compound will exhibit limited solubility in water due to its significant nonpolar aromatic surface area but will be readily soluble in a range of common organic solvents.^[4]

Table 1: Physicochemical Properties of 7-Chloro-1,3-benzodioxole-5-carbaldehyde

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClO ₃	[5]
Molecular Weight	184.58 g/mol	[5]
Boiling Point	293.3 °C at 760 mmHg	[5]
Density	1.462 g/cm ³	[5]
XLogP3	1.88	[5]
Hydrogen Bond Acceptor Count	3	[5]

The positive XLogP3 value indicates a preference for an organic phase over an aqueous phase, reinforcing the prediction of low water solubility.[\[5\]](#)

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Ethyl Acetate, Tetrahydrofuran (THF)	High	These solvents can engage in dipole-dipole interactions with the polar aldehyde and chloro groups. Acetone is often an excellent solvent for ketones and aldehydes. [3]
Polar Protic	Ethanol, Methanol	High	The hydroxyl groups of alcohols can interact with the polar functionalities of the solute. Methanol is a useful solvent for compounds with higher polarity than other alcohols. [3]
Chlorinated	Dichloromethane (DCM), Chloroform	High	The structural similarity and ability to engage in dipole-dipole interactions suggest high compatibility.
Aromatic	Toluene	Moderate to High	Aromatic stacking interactions between the solvent and the benzodioxole ring can promote solubility. Toluene is a good choice for crystallizing aromatic compounds. [6]

Nonpolar	Hexanes, Petroleum Ether	Low	The significant polarity of the solute makes it incompatible with the weak van der Waals forces of nonpolar alkane solvents. [7]
Aqueous	Water	Very Low	The molecule's largely hydrophobic character outweighs the polarity of the aldehyde and chloro groups, leading to poor miscibility with water. [4]

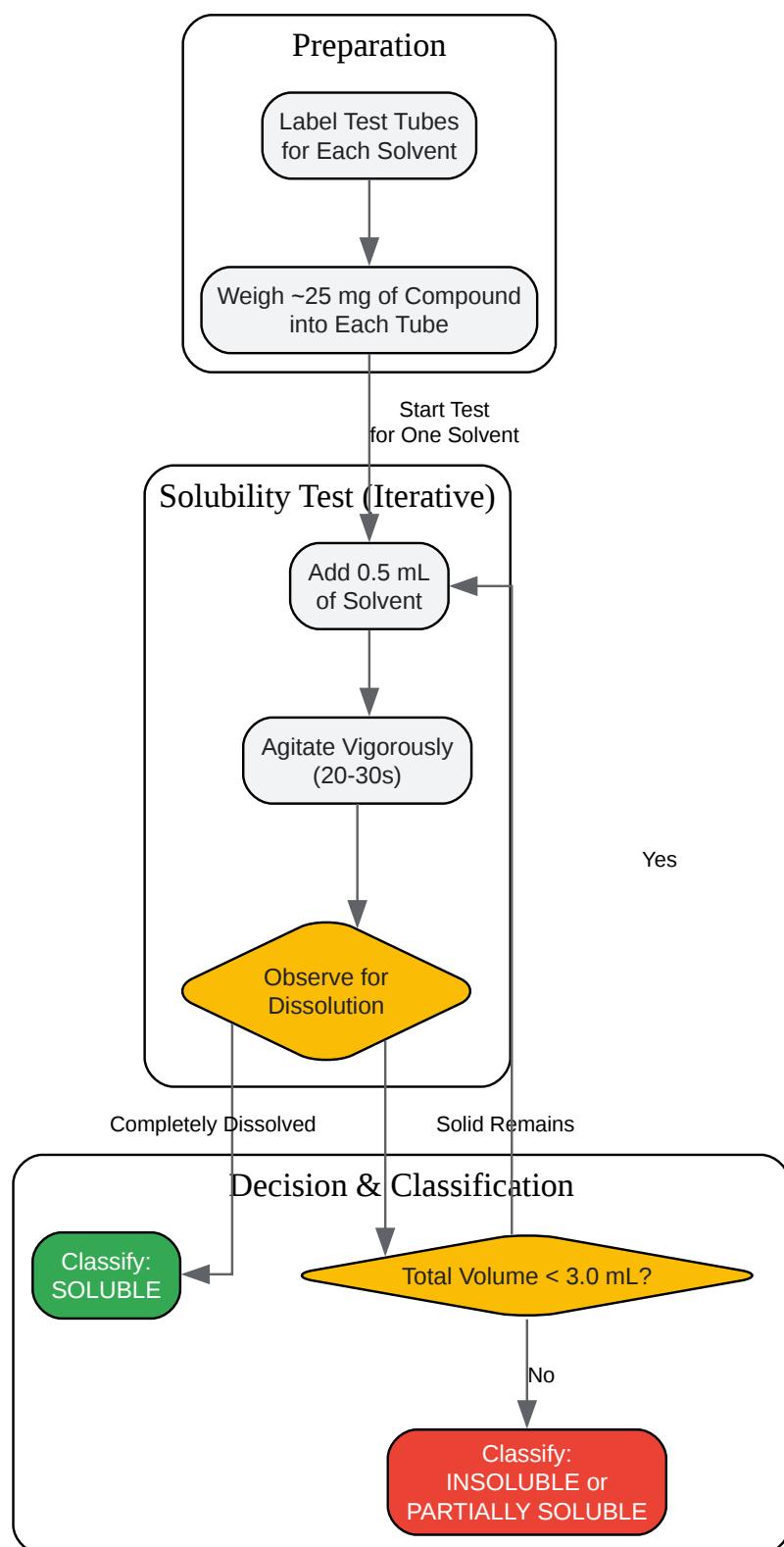
Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of an organic compound. This self-validating process ensures reliable and reproducible results.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for 7-Chloro-1,3-benzodioxole-5-carbaldehyde and all solvents used.[\[1\]](#)

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[\[1\]](#)
- Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or compound dust.[\[8\]](#)
- Handling: Avoid skin and eye contact. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical advice if necessary.[\[9\]](#)


Qualitative Solubility Testing Protocol

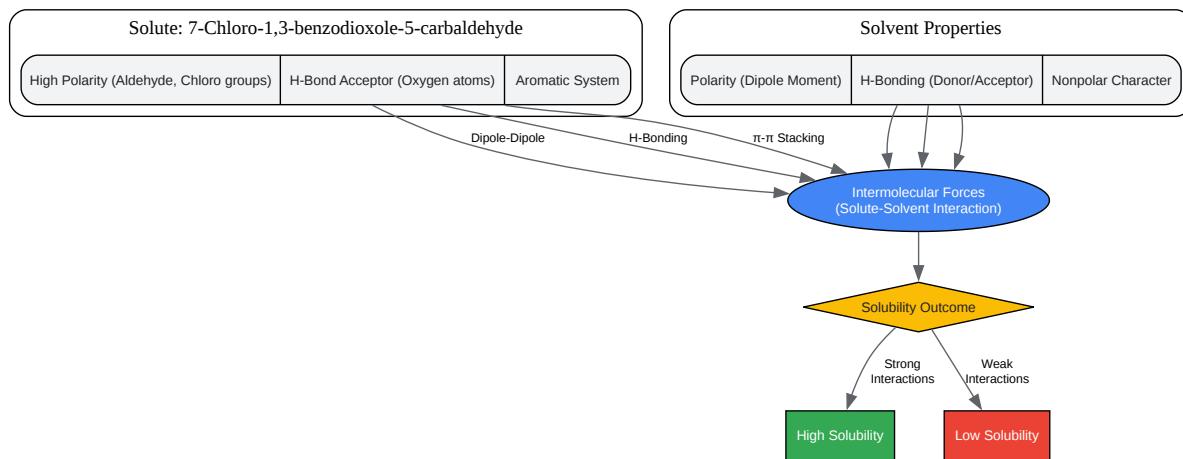
This protocol provides a rapid assessment of solubility in various solvents.[\[10\]](#)[\[11\]](#)

- Preparation: Label a series of clean, dry small test tubes, one for each solvent to be tested.
- Sample Addition: Accurately weigh approximately 20-30 mg of 7-Chloro-1,3-benzodioxole-5-carbaldehyde into each test tube.
- Solvent Addition: Add the selected solvent to the first test tube in 0.5 mL increments.
- Agitation: After each addition, vigorously agitate the mixture for 20-30 seconds. A vortex mixer is ideal for ensuring thorough mixing.
- Observation: Observe the sample after agitation. Note if the solid has completely dissolved.
- Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating and observing after each addition.
- Classification:
 - Soluble: The compound dissolves completely in \leq 3.0 mL of solvent.
 - Partially Soluble: Some, but not all, of the compound dissolves.
 - Insoluble: No discernible amount of the compound dissolves.[\[2\]](#)
- Repeat: Repeat steps 3-7 for each solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the qualitative solubility determination process.

[Click to download full resolution via product page](#)


Caption: Workflow for qualitative solubility determination.

Scientific Principles Governing Solubility

The solubility of 7-Chloro-1,3-benzodioxole-5-carbaldehyde is governed by the interplay between its molecular structure and the properties of the solvent. Understanding these relationships is key to rational solvent selection.

- **Polarity and Dipole Moment:** The compound's polarity, enhanced by the chloro and aldehyde groups, is the primary driver of its solubility in polar solvents. Solvents with a high dipole moment, like acetone, can effectively solvate the molecule by aligning their dipoles with those of the solute, overcoming the solute-solute lattice energy.
- **Hydrogen Bonding:** While the molecule itself cannot act as a hydrogen bond donor, the oxygen atoms of the aldehyde and dioxole groups can act as hydrogen bond acceptors. This allows it to interact favorably with protic solvents like ethanol and methanol, contributing to its high solubility in these media.^[7]
- **Temperature:** For most solid solutes, solubility in organic solvents increases with temperature.^[12] This principle is the foundation of recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling as the solubility decreases. For this compound, using a solvent in which it is highly soluble when hot but only sparingly soluble when cold (e.g., ethanol, or a mixed solvent system like ethyl acetate/hexanes) would be an effective purification strategy.^{[7][13]}

The diagram below illustrates the relationship between the solute's properties, solvent characteristics, and the resulting solubility outcome.

[Click to download full resolution via product page](#)

Caption: Factors influencing solute-solvent interactions.

Conclusion

While quantitative solubility data for 7-Chloro-1,3-benzodioxole-5-carbaldehyde requires empirical determination, a thorough analysis of its molecular structure allows for strong predictions of its behavior. It is expected to be highly soluble in polar aprotic and protic organic solvents such as acetone, ethyl acetate, and ethanol, with poor solubility in nonpolar solvents like hexanes and in water. The provided experimental protocol offers a reliable and systematic method for researchers to validate these predictions and quantify the compound's solubility in solvents relevant to their specific applications, from synthetic chemistry to pharmaceutical formulation.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE Safety Data Sheets - Echemi. (n.d.).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups_1_2_0.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
- Chemdiv. (n.d.). Compound 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde.
- 7-CHLORO-1,3-BENZODIOXOLE-5-CARBALDEHYDE - Echemi. (n.d.).
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Solubility of Things. (n.d.). Piperonal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- To cite this document: BenchChem. [Solubility of 7-Chloro-benzodioxole-5-carbaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113165#solubility-of-7-chloro-benzodioxole-5-carbaldehyde-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com